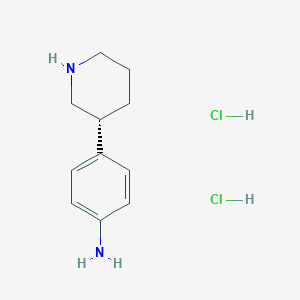
(R)-4-(Piperidin-3-yl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Piperidin-3-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of aniline and piperidine, and it is commonly used in scientific research for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Piperidin-3-yl)aniline dihydrochloride typically involves the reaction of 4-nitroaniline with ®-3-piperidinol under specific conditions. The nitro group is reduced to an amine, and the resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of ®-4-(Piperidin-3-yl)aniline dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
®-4-(Piperidin-3-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, N-oxides, and reduced amine compounds .
Scientific Research Applications
®-4-(Piperidin-3-yl)aniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(Piperidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving receptor binding and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Piperidin-3-yl)isoindoline-1,3-dione
- ®-2-(Piperidin-3-yl)methanol hydrochloride
Comparison
Compared to similar compounds, ®-4-(Piperidin-3-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research applications .
Properties
Molecular Formula |
C11H18Cl2N2 |
|---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
4-[(3R)-piperidin-3-yl]aniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;;/h3-6,10,13H,1-2,7-8,12H2;2*1H/t10-;;/m0../s1 |
InChI Key |
LHBXDRDCMOQPJV-XRIOVQLTSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)N.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


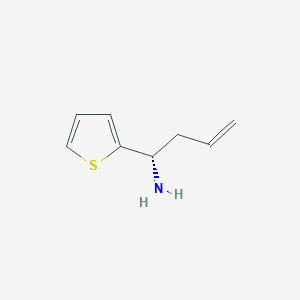
![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)
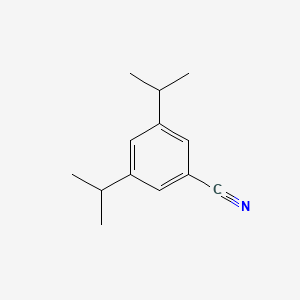
![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
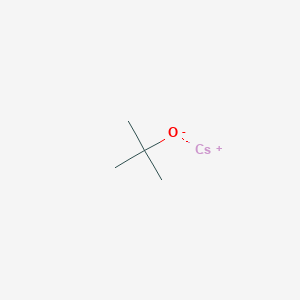
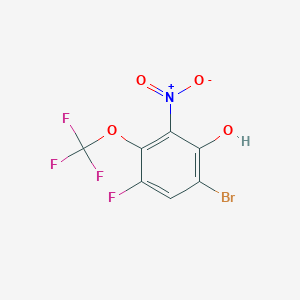
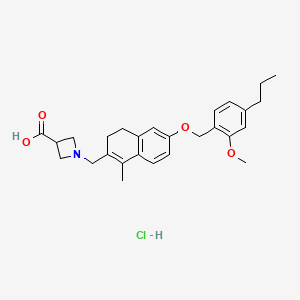

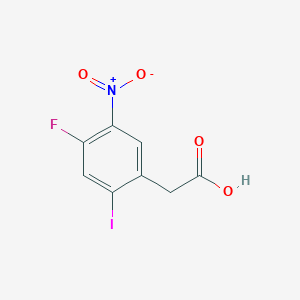
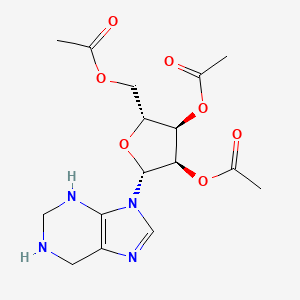
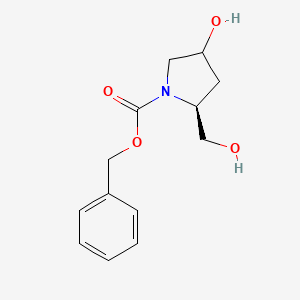
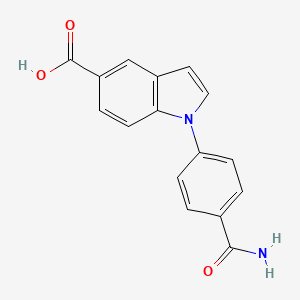
![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)
